![molecular formula C22H28N4O6S B2740015 1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester CAS No. 851969-76-1](/img/structure/B2740015.png)
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester
Overview
Description
1-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester is a member of piperidines and a carboxylic acid.
Scientific Research Applications
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, exhibits potent antitumor properties . Researchers have explored these compounds as potential candidates for novel anticancer drugs. The structural similarity to purine rings allows for effective binding to biological targets, making them promising scaffolds for drug design.
Antibacterial Effects
Studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial activity . Their unique chemical properties make them interesting candidates for combating bacterial infections. Further investigations into their mechanism of action and specific targets are ongoing.
Anti-Inflammatory Properties
The same thiazolo[3,2-a]pyrimidine derivatives have also shown anti-inflammatory effects . These compounds could potentially serve as leads for developing anti-inflammatory drugs. Understanding their interactions with inflammatory pathways is crucial for optimizing their therapeutic potential.
Modification and Functionalization
The thiazolo[3,2-a]pyrimidine ring system can be readily modified by introducing new functional groups . Researchers have explored various binding sites to optimize interactions with biological targets. This flexibility allows for tailored modifications to enhance drug efficacy.
Synthetic Potential
Apart from their biological activities, derivatives of thiazolo[3,2-a]pyrimidine hold significant synthetic potential . Their active methylene group (C2H2) provides an attractive center for functionalization, enabling the creation of diverse analogs for further exploration.
Crystal Structures
Crystallographic studies have revealed the crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines . These insights aid in understanding their three-dimensional arrangement and guide further drug design efforts.
properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S/c1-12-23-22-26(24-12)20(27)19(33-22)17(25-8-6-13(7-9-25)21(28)32-5)14-10-15(29-2)18(31-4)16(11-14)30-3/h10-11,13,17,27H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLJXZUPIYSLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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